

# **Application Notes and Protocols for Testing AZD1390 Potency in Cell-Based Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD1390 |           |
| Cat. No.:            | B605744 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**AZD1390** is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] As a key regulator of the DNA damage response (DDR), ATM is activated by DNA double-strand breaks (DSBs) induced by ionizing radiation or certain chemotherapeutics.[3][4][5] By inhibiting ATM, **AZD1390** prevents the repair of these breaks, leading to increased tumor cell apoptosis and hypersensitivity to radiation.[4][6][7] This makes **AZD1390** a promising radiosensitizer, particularly for brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[3][5][6]

These application notes provide detailed protocols for key cell-based assays to evaluate the potency and mechanism of action of **AZD1390**. The described assays are essential for characterizing its efficacy as a radiosensitizer and for understanding its impact on the ATM signaling pathway.

## **Mechanism of Action: ATM Signaling Pathway**

Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. **AZD1390**, as an ATP-competitive inhibitor, blocks this signaling cascade.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]



- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. aacr.org [aacr.org]
- 6. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing AZD1390 Potency in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#cell-based-assays-for-testing-azd1390-potency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com